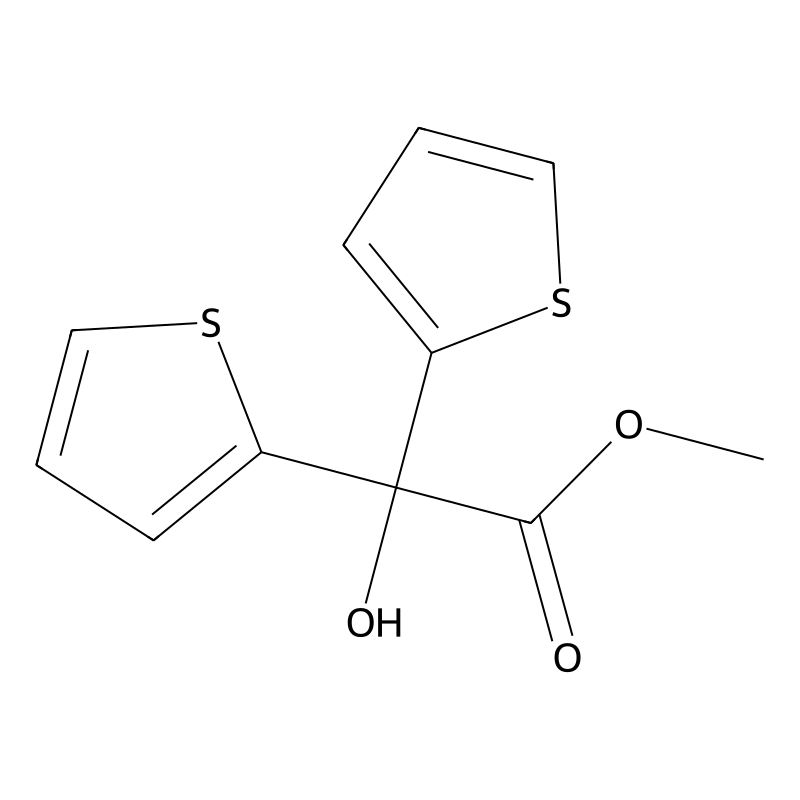

Methyl 2,2-dithienylglycolate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Applications in Proteomics:

Methyl 2,2-dithienylglycolate (MDTG) finds application in the field of proteomics, particularly in the study of protein-protein interactions (PPIs) []. It serves as a biotinylation reagent, a molecule that covalently attaches a biotin group to specific proteins. Biotin, a small molecule, can then be easily detected using streptavidin, a protein with a high affinity for biotin. This allows researchers to identify and quantify interacting proteins in a complex mixture, providing valuable insights into cellular processes and protein function [].

Synthesis and Purification:

MDTG can be synthesized through various chemical reactions, but its purification often presents a challenge due to the presence of an impurity, 2,3-MDTG. Recent research has explored improved purification methods to obtain MDTG with high yields and minimal 2,3-MDTG content. These methods often involve chromatographic techniques and have been crucial for ensuring the specificity and reliability of MDTG in proteomic studies [].

Methyl 2,2-dithienylglycolate is an organic compound characterized by its unique structure, which includes two thiophene rings and a glycolate moiety. Its molecular formula is , and it has been studied for its potential applications in medicinal chemistry and agriculture due to its biological activity and synthesis versatility. This compound exhibits interesting physical properties, such as solubility in various organic solvents including acetone, acetonitrile, dimethyl sulfoxide, dimethylformamide, N-methylpyrrolidone, and tetrahydrofuran at room temperature .

Please Note:

- The information provided is based on current scientific research and might not be exhaustive.

- Further research might reveal additional details about the properties and applications of MDTG.

Research has indicated that methyl 2,2-dithienylglycolate possesses significant biological activities. It has been identified as a precursor for compounds with anticholinergic properties, potentially useful in treating conditions like asthma and chronic obstructive pulmonary disease. The compound's derivatives have shown promise in pharmacological studies, particularly in the development of new drugs targeting specific receptors .

Methyl 2,2-dithienylglycolate can be synthesized through several methods:

- Regio-selective Protocol: Utilizing thienyl lithium reagents derived from bromothiophenes in reactions with oxalate intermediates .

- One-step Reaction: A straightforward method involves reacting 2-bromothiophene with methyl 2-oxo-2-(thiophen-2-yl)acetate to yield methyl 2,2-dithienylglycolate directly .

- Purification Techniques: The purification process can significantly affect yield and purity, often involving crystallization from organic solvents under controlled temperature conditions to minimize impurities .

Methyl 2,2-dithienylglycolate finds applications in various fields:

- Pharmaceuticals: As a key intermediate in synthesizing anticholinergic agents and other therapeutic compounds.

- Agriculture: Potential use as a pesticide or herbicide due to its biological activity against certain pests.

- Material Science: Its unique structure may lend itself to applications in organic electronics or as a building block for advanced materials.

Interaction studies involving methyl 2,2-dithienylglycolate have focused on its binding affinity with various biological targets. These studies are crucial for understanding the mechanism of action of its derivatives and their potential therapeutic effects. The compound's interactions with specific receptors have been explored to evaluate its efficacy as a drug candidate.

Methyl 2,2-dithienylglycolate shares structural similarities with other dithienyl compounds but exhibits unique properties that distinguish it from them. Here are some similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl 3,3-dithienylglycolate | Contains three thiophene rings | Different regioselectivity affecting reactivity |

| Methyl 2,3-dithienylglycolate | One thiophene ring at position 3 | Potentially different biological activity |

| Methyl dithienylacetate | Acetate instead of glycolate | Variation in solubility and reactivity |

Methyl 2,2-dithienylglycolate stands out due to its specific arrangement of the thiophene rings and glycolate moiety, which contribute to its distinct chemical behavior and biological activity.

XLogP3

Appearance

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 8 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 7 of 8 companies with hazard statement code(s):;

H302 (71.43%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (14.29%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (57.14%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (57.14%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (14.29%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (57.14%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H371 (14.29%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard